Cyclopropyladenine

Adenosine Receptors GPCR Pharmacology Neurotransmission

Cyclopropyladenine (N6-cyclopropyladenosine, CPA) is a purine nucleoside with a unique cyclopropyl substituent that confers strict selectivity. It acts as a potent A1 agonist (IC50 2.8 nM) and an A3 antagonist—unlike larger N6-cycloalkyl analogs that revert to agonism. This electronic/steric signature also makes it the only suitable fast radical trap for DNA charge-transport studies. Substitution with generic N6-analogs invalidates pharmacological and biophysical results. Procure only verified, high-purity Cyclopropyladenine to ensure experimental reproducibility.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 132398-80-2
Cat. No. B15196208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyladenine
CAS132398-80-2
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N
InChIInChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1
InChIKeyBHCDKVGOWIANKM-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyladenine (132398-80-2) for Research: Adenosine Receptor & DNA Charge Transport Probes


Cyclopropyladenine, also known as N6-cyclopropyladenosine (CPA) or 9-cyclopropyl-9H-adenine (CAS 132398-80-2), is a purine nucleoside analog characterized by a cyclopropyl substituent at the N6 position. This synthetic adenine derivative is widely utilized in pharmacological research as a selective agonist for the adenosine A1 receptor [1], a functional antagonist at the adenosine A3 receptor (A3AR) [2], and a specialized probe in DNA-mediated charge transport studies [3]. Its unique cyclopropyl moiety imparts distinct receptor binding and chemical properties that differentiate it from larger N6-substituted adenosine analogs, enabling precise mechanistic investigations in GPCR signaling, purinergic neurotransmission, and nucleic acid biophysics.

Cyclopropyladenine Substitution: Why N6-Substitution Pattern Dictates Receptor Selectivity


Substituting cyclopropyladenine (CPA) with other N6-substituted adenosine analogs, such as N6-cyclopentyladenosine (CPA-cpent) or 2-chloro-N6-cyclopentyladenosine (CCPA), is not scientifically equivalent due to fundamental differences in receptor selectivity profiles and functional activity. The size and steric constraints of the N6 substituent critically influence the compound's ability to activate or antagonize specific adenosine receptor subtypes. For instance, while CPA functions as an A3AR antagonist, larger N6-cycloalkyl groups can restore agonist efficacy at this receptor [1]. Furthermore, the cyclopropyl group's unique electronic and steric properties enable CPA to serve as a fast radical trap in DNA charge transport assays—an application for which bulkier N6-substituted analogs are unsuitable due to altered redox potentials and steric hindrance [2]. Therefore, using a generic alternative without verifying the specific N6-substitution pattern risks invalidating experimental results due to altered pharmacological activity or physicochemical performance.

Cyclopropyladenine (CPA) Evidence: Quantitative Differentiation vs. Adenosine Analogs


CPA vs. N6-Cyclopentyladenosine: A1 Receptor Potency and Functional Selectivity

In isolated guinea-pig atria, the prototypical A1-selective agonist N6-cyclopentyladenosine (CPA) demonstrates high potency in inhibiting non-adrenergic non-cholinergic (NANC) neurotransmission, with an IC50 of 2.8 nM. This value is markedly lower than that of other adenosine analogs tested under identical conditions, including R-PIA (IC50 9.5 nM), NECA (IC50 13.7 nM), and 2-CADO (IC50 35 nM) [1]. This 3.4-fold to 12.5-fold increase in functional potency underscores the superior efficacy of the N6-cyclopropyl substitution for A1 receptor-mediated presynaptic inhibition compared to alternative N6-substituted or unmodified adenosine agonists.

Adenosine Receptors GPCR Pharmacology Neurotransmission

Cyclopropyladenine vs. Larger N6-Substituted Analogs: Unique A3AR Antagonist Profile

In a comprehensive structure-activity relationship study of N6-substituted adenosine derivatives, N6-cyclopropyladenosine (CPA) was identified as an antagonist at the human adenosine A3 receptor (hA3AR). In contrast, adding either one or two phenyl rings to the 2-position of the cyclopropyl moiety restored agonist efficacy at the hA3AR, with a highly potent analog, N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine, exhibiting a Ki of 0.63 nM [1]. This demonstrates that the small cyclopropyl group uniquely biases the compound toward antagonism at the A3AR, while bulkier substituents convert the ligand into a full agonist.

Adenosine A3 Receptor Functional Selectivity Medicinal Chemistry

Cyclopropyladenine vs. N6-Cyclopentyladenosine: Differential Hemodynamic Effects in Vivo

In an in vivo model using anesthetized, vagotomized rats with isolated in situ constant-flow perfused hindquarters, N6-cyclopentyladenosine (CPA) exhibited approximately 8-fold selectivity for adenosine A1 receptors over A2 receptors, with -log ED50 values of 8.5 ± 0.05 mol for A1-mediated bradycardia and 7.6 ± 0.16 mol for A2-mediated vasodilation [1]. While this is a class-level property for CPA, it highlights a critical distinction from the structurally similar 5'-(N-cyclopropyl)carboxamidoadenosine (CPCA), an A2 receptor agonist, which decreased aortic pressure under the same conditions [2]. This divergent hemodynamic profile—CPA increases aortic pressure, CPCA decreases it—demonstrates that the cyclopropyl substituent at the N6 position (CPA) confers an A1-selective agonist profile with distinct cardiovascular effects compared to an adenosine analog with a cyclopropyl group at the 5' position (CPCA).

In Vivo Pharmacology Adenosine Receptors Cardiovascular

Cyclopropyladenine: Unique DNA Charge Transport Probe Function

N6-cyclopropyladenine (CPA) functions as a fast, irreversible radical trap when incorporated into DNA duplexes. Upon photooxidation by a distal rhodium photooxidant, CPA decomposes rapidly, enabling the kinetic measurement of hole occupancy across an adenine tract. Critically, the yield of decomposition does not attenuate significantly over a distance of 5 nm (approximately 14 adenine bases) [1]. This distance-independent charge transport property is a direct consequence of the cyclopropylamine moiety's unique redox chemistry, which is not replicated by standard adenine bases or other N6-substituted analogs lacking this fast radical trapping mechanism.

DNA Charge Transport Biophysical Chemistry Nucleic Acid Probes

Cyclopropyladenine (132398-80-2) Applications: Validated Research Scenarios


Selective Activation of Adenosine A1 Receptors in Functional Tissue Assays

Utilize cyclopropyladenine (CPA) as the prototypical A1-selective agonist to study presynaptic inhibition of neurotransmitter release. In isolated guinea-pig atria, CPA demonstrates an IC50 of 2.8 nM for inhibiting NANC neurotransmission, providing a high-potency reference standard for characterizing A1 receptor pharmacology [1]. Its 8-fold selectivity for A1 over A2 receptors in vivo further validates its use in experiments requiring discrimination between these subtypes [2].

Investigating Adenosine A3 Receptor Antagonism

Employ N6-cyclopropyladenosine (CPA) as a selective A3AR antagonist tool. Unlike larger N6-substituted adenosine derivatives which function as agonists, CPA exhibits greatly reduced efficacy at the hA3AR, acting as an antagonist [3]. This unique profile allows researchers to dissect A3AR-mediated signaling pathways without the confounding effects of agonist-induced receptor activation.

Probing Long-Range DNA-Mediated Charge Transport

Incorporate N6-cyclopropyladenine (CPA) as a site-specific, fast radical trap within synthetic DNA duplexes. Upon photooxidation, CPA undergoes rapid, irreversible decomposition, enabling the quantification of hole occupancy and the study of distance-independent charge transport across adenine tracts up to 5 nm in length [4]. This application leverages the unique redox properties of the cyclopropylamine substituent, which are not available in standard nucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.